(4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane
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Overview
Description
(4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2-methoxyphenol with an appropriate dioxolane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxolane ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce alcohols.
Scientific Research Applications
(4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-[(2-Hydroxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane
- (4R)-4-[(2-Ethoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane
Uniqueness
(4R)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, such as hydroxy or ethoxy groups.
Properties
CAS No. |
61248-88-2 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(4R)-4-[(2-methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C13H18O4/c1-13(2)16-9-10(17-13)8-15-12-7-5-4-6-11(12)14-3/h4-7,10H,8-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
MXBRJGPVCIONOK-SNVBAGLBSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)COC2=CC=CC=C2OC)C |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=CC=C2OC)C |
Origin of Product |
United States |
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